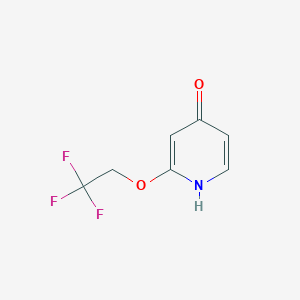
2-(2,2,2-Trifluoroethoxy)pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethoxy)pyridin-4-ol is an organic compound that features a pyridine ring substituted with a trifluoroethoxy group at the 2-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridin-4-ol typically involves the reaction of 4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethoxy)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2,2,2-trifluoroethoxy)pyridine-4-one, while reduction can produce 2-(2,2,2-trifluoroethoxy)pyridin-4-amine .
科学的研究の応用
2-(2,2,2-Trifluoroethoxy)pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other diseases.
作用機序
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits .
類似化合物との比較
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group.
Omeprazole: Another proton pump inhibitor with a related structure.
Esomeprazole: The S-enantiomer of omeprazole, also containing a similar functional group.
Uniqueness
2-(2,2,2-Trifluoroethoxy)pyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C7H6F3NO2 |
|---|---|
分子量 |
193.12 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethoxy)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-13-6-3-5(12)1-2-11-6/h1-3H,4H2,(H,11,12) |
InChIキー |
WXZNWHCAHSPBNA-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=CC1=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















